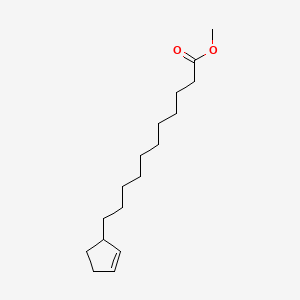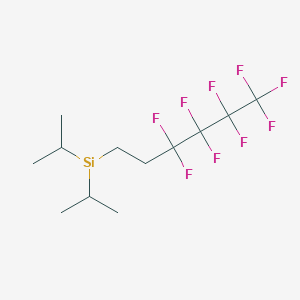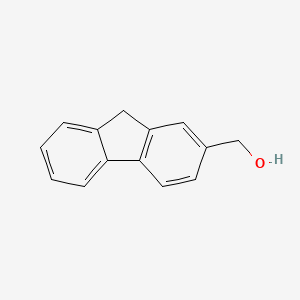![molecular formula C10H14O2 B13829851 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a hydroxyethyl group and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone can be achieved through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
科学的研究の応用
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexadiene ring provides a stable framework for these interactions.
類似化合物との比較
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-cyclohexadiene with similar reactivity but different structural properties.
γ-Terpinene: A related compound in the terpenoid class with similar chemical behavior.
Uniqueness
1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and an ethanone group on a cyclohexadiene ring makes it a versatile compound for various applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-[4-(1-hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-5,8,10,12H,6H2,1-2H3 |
InChIキー |
BAJDJPFAYJAZRK-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC=C(C=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


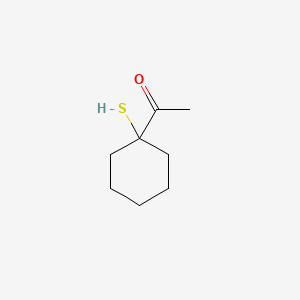

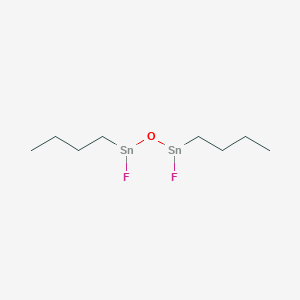
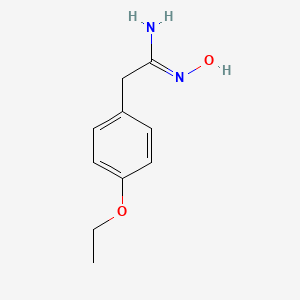
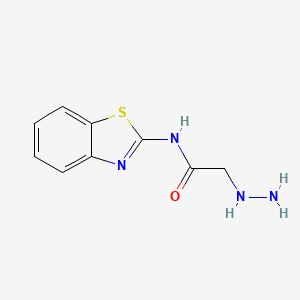
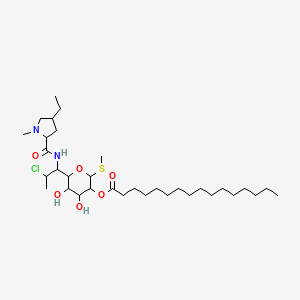
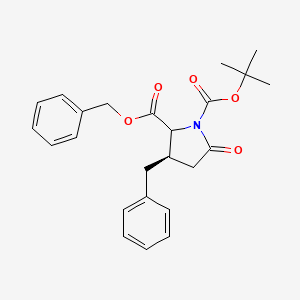
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
